molecular formula C10H10F2O B7978494 1-(4-Ethylphenyl)-2,2-difluoroethanone

1-(4-Ethylphenyl)-2,2-difluoroethanone

Cat. No.: B7978494
M. Wt: 184.18 g/mol
InChI Key: QNSXHQYRHGYREL-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2,2-difluoroethanone is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₀F₂O and a molecular weight of 184.19 g/mol. Its structure consists of a phenyl ring substituted with an ethyl group at the para position and a difluoroethanone moiety (-COCF₂) at the adjacent position. The fluorine atoms at the α-carbon enhance the compound’s electrophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical intermediates .

Properties

IUPAC Name

1-(4-ethylphenyl)-2,2-difluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSXHQYRHGYREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethylphenyl)-2,2-difluoroethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylbenzene with 2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or specific solvent conditions.

Major Products Formed

    Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzophenone.

    Reduction: Formation of 1-(4-ethylphenyl)-2,2-difluoroethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
1-(4-Ethylphenyl)-2,2-difluoroethanone has been investigated for its potential as an antiviral agent. Research indicates that α,α-difluoromethyl ketones can act as reversible inhibitors of serine and cysteine proteases. A specific study highlighted a difluoromethyl ketone that demonstrated cytoprotective activity against human coronaviruses, suggesting that similar compounds could be explored for therapeutic applications against viral infections .

Kinase Inhibition
The compound has also been implicated in the development of kinase inhibitors. Kinases are crucial in regulating various cellular processes, making them attractive targets for treating diseases such as cancer and inflammatory disorders. Compounds derived from difluorinated ketones have shown promise in inhibiting kinases involved in these pathways .

Synthetic Organic Chemistry

Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can be utilized in palladium-catalyzed cross-coupling reactions to synthesize a variety of aryl and heteroaryl compounds. Such methodologies facilitate the generation of structural diversity in drug discovery .

Fluorination Strategies
Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of difluoromethyl groups into organic molecules can improve pharmacological properties. The strategic incorporation of this compound into synthetic routes can lead to the development of new fluorinated pharmaceuticals .

Materials Science Applications

Photoinduced Electron Transfer Reactions
Recent advances in photochemical methods have enabled the use of this compound in radical aryl migration processes mediated by photoinduced electron transfer. This technique allows for the formation of complex molecular architectures that are valuable in materials science and nanotechnology .

Table 1: Summary of Biological Activities

CompoundActivity TypeTargetReference
This compoundAntiviralCoronavirus Main Proteases
This compoundKinase InhibitionTBK1 and IKKε

Table 2: Synthetic Applications

Reaction TypeDescriptionOutcome
Cross-CouplingPalladium-catalyzed coupling with aryl halidesDiverse aryl compounds synthesized
FluorinationIntroduction of difluoromethyl groups into organic moleculesEnhanced biological activity observed

Case Studies

Case Study 1: Antiviral Efficacy
In a study focused on α,α-difluoromethyl ketones, researchers demonstrated that specific derivatives could inhibit the replication of coronaviruses by targeting their main proteases. The findings suggest that this compound may hold therapeutic potential against viral pathogens.

Case Study 2: Kinase Inhibition Development
A series of experiments involving benzonitrile derivatives revealed that compounds similar to this compound could effectively inhibit key kinases implicated in various diseases. This highlights the compound's relevance in developing treatments for conditions such as cancer and chronic inflammation.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)-2,2-difluoroethanone exerts its effects depends on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structurally analogous compounds differ in aryl substituents, fluorine substitution patterns, or additional functional groups. Below is a systematic comparison:

Structural Analogues with Varying Aryl Substituents
Compound Name Molecular Formula Substituents Key Properties/Applications Reference
1-(4-Ethylphenyl)-2,2-difluoroethanone C₁₀H₁₀F₂O 4-Ethylphenyl, -COCF₂ Intermediate for fluorinated drugs
1-(3,5-Dimethylphenyl)-2,2-difluoroethanone C₁₀H₁₀F₂O 3,5-Dimethylphenyl, -COCF₂ Higher steric hindrance; reduced reactivity
1-(2,4-Difluorophenyl)-2,2-difluoroethanone C₈H₄F₄O 2,4-Difluorophenyl, -COCF₂ Enhanced lipophilicity; used in OLED materials
1-(4-Chlorophenyl)-2,2-difluoroethanone C₈H₅ClF₂O 4-Chlorophenyl, -COCF₂ Greater electron-withdrawing effect

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity of the ketone, favoring nucleophilic reactions .
  • Steric effects from substituents (e.g., 3,5-dimethylphenyl) reduce reaction rates in coupling reactions .
Fluorination Pattern Variations
Compound Name Fluorine Substitution Impact on Properties Reference
This compound -COCF₂ Moderate electrophilicity; balanced stability
1-(4-Ethylphenyl)-2,2,2-trifluoroethanone -COCF₃ Higher volatility; stronger electron withdrawal
1-(4-Ethylphenyl)-2-fluoroethanone -COCH₂F Lower metabolic stability; reduced reactivity

Key Observations :

  • Trifluoroethanone derivatives (e.g., -COCF₃) exhibit increased volatility and reactivity due to greater electronegativity .
  • Monofluoroethanones are less stable under basic conditions compared to difluoro analogs .

Key Observations :

  • Palladium-catalyzed methods achieve higher yields for aryl-fluorinated ketones .

Key Observations :

  • Fluorinated ketones are attractants in agrochemistry due to volatility and binding affinity .
  • Trifluoro derivatives are preferred in optical materials for their electron-deficient nature .

Biological Activity

1-(4-Ethylphenyl)-2,2-difluoroethanone is a fluorinated organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoroethanone structure, which is known to influence its reactivity and biological interactions. The presence of the ethylphenyl group contributes to its lipophilicity, potentially enhancing membrane permeability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens. Its mechanism likely involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. It appears to target specific enzymes involved in cell cycle regulation, leading to apoptosis in cancerous cells.
  • Enzyme Inhibition : Notably, this compound has shown promise as an inhibitor of cysteine proteases, which are crucial in various biological processes including apoptosis and immune response modulation.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The difluoroethanone moiety can form hydrogen bonds with active sites on enzymes or receptors, altering their activity. For example:

  • Cysteine Protease Inhibition : The compound's ability to act as a reversible inhibitor has been demonstrated in studies involving lung fibroblasts infected with coronaviruses. This suggests a potential application in antiviral therapies targeting viral proteases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibits growth of certain bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionReversible inhibition of cysteine proteases

Case Study: Antiviral Activity

A study highlighted the compound's cytoprotective effects against human coronaviruses. The research indicated that this compound could inhibit the main protease (Mpro) responsible for viral replication. Docking studies confirmed that the compound binds effectively to the enzyme's active site, suggesting a mechanism for its antiviral properties .

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